molecular formula C10H15N3O4S B13284954 N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide

N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13284954
M. Wt: 273.31 g/mol
InChI Key: OTDBFBOHJGPBAT-UHFFFAOYSA-N
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Description

N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide is a synthetic nitroaromatic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within this class are frequently investigated as key intermediates or potential pharmacologically active scaffolds. The structure combines a nitrobenzene ring, a sulfonamide linker, and an aminobutyl side chain, each moiety contributing to its potential research value. The nitro group is a common feature in many bioactive molecules and approved drugs, serving as a crucial functional handle for further chemical transformations or contributing to biological activity . The primary amine on the butyl chain offers a reactive site for conjugation, such as amide bond formation or linkage to other molecules, making this compound a versatile building block for developing more complex structures. Researchers may explore its utility in constructing potential enzyme inhibitors or receptor ligands, given that sulfonamide groups are known to often interact with enzyme active sites. Furthermore, the nitro group can be reduced to an amine, providing a pathway to synthesize novel diamino compounds for further study . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(3-aminobutyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-8(11)6-7-12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6-7,11H2,1H3

InChI Key

OTDBFBOHJGPBAT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction of 3-Aminobutyl Derivatives with 4-Nitrobenzenesulfonyl Chloride

The core reaction involves nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide linkage. This is typically performed in an organic solvent with a base to neutralize the released hydrogen chloride.

Typical Conditions:

Parameter Details
Solvent Secondary or tertiary alcohols (e.g., isopropanol, tert-butanol), toluene, or dichloromethane
Base Triethylamine or pyridine to scavenge HCl
Temperature 0°C to reflux (40–90°C), often optimized around 60–65°C
Reaction Time 30 minutes to several hours
Stoichiometry Amine: sulfonyl chloride ratio ~1:1 to 1.2

Example Procedure:

  • Dissolve 3-aminobutyl derivative and triethylamine in isopropanol.
  • Heat to 60–65°C.
  • Add 4-nitrobenzenesulfonyl chloride portionwise over 30 minutes.
  • Stir additional 30 minutes at reaction temperature.
  • Quench with water, stir further, then cool to room temperature.
  • Extract and purify by washing with isopropanol and vacuum drying.

Outcome: High yields (up to 96.5%) and purity (>99.8% by HPLC) have been reported under these conditions.

Use of Protecting Groups and Stereochemical Control

When the amine precursor contains additional functional groups (e.g., hydroxyl), protecting groups such as tert-butoxycarbonyl (Boc) are employed to prevent side reactions. The protection/deprotection steps allow for stereochemical control and improved selectivity.

  • The amine is initially protected as a Boc-carbamate.
  • The protected amine reacts with 4-nitrobenzenesulfonyl chloride.
  • Subsequent deprotection under acidic conditions yields the free sulfonamide.

This method is particularly useful when preparing stereochemically defined intermediates for pharmaceutical applications.

Alternative Synthetic Routes and Industrial Considerations

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Purity (%)
1 3-Aminobutyl derivative + Base Secondary alcohol solvent, 60–65°C Protected sulfonamide intermediate ~96.5 >99.8
2 Protected intermediate + Acid (deprotection) Acidic conditions, room temp N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide Variable High

Analytical Characterization Supporting Preparation

Research Findings and Improvements

  • Use of secondary or tertiary alcohol solvents enhances product isolation and purity compared to traditional solvents.
  • Controlled pH and concentration during crystallization improve yields and reduce impurities in industrial-scale synthesis.
  • Protecting groups such as tert-butoxycarbonyl (Boc) enable stereoselective synthesis of intermediates, facilitating pharmaceutical development.
  • One-pot synthesis and selective reduction/deprotection steps reduce process complexity and cost.

Summary Table of Preparation Methods

Method Aspect Details / Best Practices References
Amine source 3-Aminobutyl derivatives, often Boc-protected
Sulfonylation reagent 4-Nitrobenzenesulfonyl chloride
Solvent Secondary/tertiary alcohols (isopropanol, tert-butanol), toluene
Base Triethylamine or pyridine
Temperature 0–90°C, optimized ~60–65°C
Reaction time 30 min to several hours
Protecting group Boc (tert-butoxycarbonyl) for amine protection
Purification Washing with isopropanol, vacuum drying, crystallization
Yield Up to 96.5%
Purity >99.8% by HPLC

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Reduction Product: 4-Aminobutyl-4-aminobenzene-1-sulfonamide.

    Substitution Product: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Mechanism:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

    Molecular Targets: Targets enzymes that are involved in critical biological pathways, thereby disrupting their function.

Pathways Involved:

    Metabolic Pathways: Inhibition of enzymes in metabolic pathways can lead to the accumulation of substrates and depletion of products, affecting cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(3-Aminopropyl)-4-nitrobenzenesulfonamide
  • Molecular Formula : C₉H₁₃N₃O₄S
  • Molecular Weight : 259.28 g/mol
  • Key Differences : Shorter alkyl chain (propyl vs. butyl), reducing hydrophobicity. This may decrease membrane permeability compared to the butyl analogue .
2.1.2 N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride
  • Molecular Formula : C₈H₁₂ClN₃O₄S
  • Molecular Weight : 281.72 g/mol
  • Key Differences: Ethyl chain and hydrochloride salt enhance water solubility.
2.1.3 N-(4-Aminobutyl)-2-nitrobenzenesulfonamide
  • Molecular Formula : C₁₀H₁₅N₃O₄S
  • Molecular Weight : 273.31 g/mol (CAS: 211512-13-9)

Heterocyclic Derivatives

2.2.1 N-[5-(2-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]-4-nitro-N-phenyl-benzenesulfonamide
  • Molecular Formula : C₂₀H₁₄ClN₅O₄S
  • Molecular Weight : 457.04 g/mol
  • The 2-chlorophenyl group increases lipophilicity, which may improve blood-brain barrier penetration .
2.2.2 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
  • Molecular Formula : C₁₆H₁₁ClN₄O
  • Structural similarities in sulfonamide-oxadiazole hybrids highlight the role of heterocycles in target specificity .

Aromatic Sulfonamides

2.3.1 N-(2-Aminophenyl)-4-nitrobenzenesulfonamide
  • Molecular Formula : C₁₂H₁₁N₃O₄S
  • Molecular Weight : 293.30 g/mol (CAS: 141469-52-5)
  • This structural feature is exploited in materials science and photodynamic therapy .
2.3.2 N-[4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl]-4-nitrobenzene-1-sulfonamide
  • Melting Point : 183.3–184.0°C
  • Key Differences : Biphenyl moiety increases molecular rigidity and melting point, suggesting enhanced thermal stability. The hydroxymethyl group provides a site for functionalization (e.g., prodrug design) .

Biological Activity

N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its biological activity, particularly in antimicrobial and potential anticancer applications. This article will explore its biological mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, a critical pathway for bacterial growth and reproduction. The compound's chemical structure is represented as follows:

  • Chemical Formula : C10_{10}H14_{14}N2_{2}O4_{4}S
  • Functional Groups : Nitro group (-NO2_2), Amino group (-NH2_2), Sulfonamide group (-SO2_2NH2_2)

The primary mechanism of action for this compound involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking PABA, it competes with this substrate, leading to reduced folate production in bacteria.
  • Antimicrobial Activity : The disruption of folic acid synthesis results in bacteriostatic effects, inhibiting bacterial growth.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Pathogen MIC (µg/mL) Comparison with Standard Antibiotic
Escherichia coli25Comparable to ceftriaxone
Staphylococcus aureus15More potent than ampicillin
Klebsiella pneumoniae30Similar efficacy to trimethoprim

These findings suggest that the compound could serve as a viable alternative to existing antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, possibly through the following mechanisms:

  • Cell Cycle Arrest : Treated cells displayed significant alterations in cell size and shape, indicating disruption of normal proliferation.
  • LDH Release Assay : Increased lactate dehydrogenase (LDH) levels in treated cells suggest cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against multiple bacterial strains, demonstrating effective inhibition comparable to traditional antibiotics .
    • The study highlighted the importance of the sulfonamide moiety in enhancing antimicrobial activity.
  • Investigation into Anticancer Effects :
    • A study assessed the cytotoxic effects on breast cancer cell lines, revealing an IC50_{50} value of approximately 225 µM, indicating significant potential for further development .
    • The mechanism involved induction of apoptosis and cell cycle arrest in the S phase.

Q & A

Q. What are the established synthetic routes for N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-aminobutylamine. Key steps include:

  • Amine Protection : The primary amine in 3-aminobutylamine may require protection (e.g., using Boc anhydride) to prevent undesired side reactions during sulfonylation .
  • Sulfonylation : Reaction under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C, followed by gradual warming to room temperature .
  • Deprotection : Acidic or basic hydrolysis to remove protecting groups .
    Yield optimization involves stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for NH and CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. How do the nitro and sulfonamide functional groups influence the compound’s physicochemical properties?

  • Nitro Group : Enhances electron-withdrawing effects, increasing electrophilicity and stability under oxidative conditions. It may also contribute to π-π stacking in crystal structures .
  • Sulfonamide Group : Provides hydrogen-bonding capacity (NH and SO₂ moieties), affecting solubility in polar solvents and interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

DFT studies (e.g., B3LYP/6-31G* level) model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions .
  • Thermochemical Data : Atomization energies and ionization potentials predict stability under synthetic conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate target-specific effects from nonspecific toxicity .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

  • Molecular Docking : Simulations (AutoDock Vina) show the sulfonamide NH forms hydrogen bonds with catalytic residues (e.g., carbonic anhydrase II) .
  • Kinetic Studies : Competitive inhibition (Ki ~0.5–2 µM) is confirmed via Lineweaver-Burk plots .
  • Fluorescence Quenching : Binding to tryptophan residues in enzymes alters intrinsic fluorescence, confirming direct interaction .

Q. How do substituent modifications (e.g., halogenation) alter its pharmacokinetic profile?

  • LogP Analysis : Chlorine substituents increase lipophilicity (LogP +0.5–1.0), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show nitro reduction as a primary metabolic pathway, with t₁/₂ ~2–4 hours .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the sulfonamide bond .
  • Stability Studies : Monitor via accelerated degradation tests (40°C/75% RH for 6 months) with HPLC tracking .

Q. How can X-ray crystallography elucidate its solid-state interactions?

  • Crystal Growing : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
  • Data Collection : Synchrotron radiation (λ = 0.8–1.0 Å) resolves hydrogen-bonding networks and π-stacking interactions .

Q. What computational tools integrate synthetic planning with bioactivity prediction?

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on reaction databases .
  • QSAR Models : Machine learning (e.g., Random Forest) predicts IC₅₀ values from molecular descriptors (e.g., polar surface area, molar refractivity) .

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